Spr741 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spr741 (tfa) is a novel polymyxin B derivative that acts as an antibiotic adjuvant. It is designed to enhance the permeability of the outer membrane of Gram-negative bacteria, thereby potentiating the activity of coadministered antibiotics. This compound has minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to polymyxin B .
Métodos De Preparación
Spr741 (tfa) is synthesized through a series of chemical reactions involving polymyxin B. The synthetic route includes the modification of the polymyxin B structure to reduce its positive charge and remove the highly lipophilic fatty-acid side chain, which are responsible for its nephrotoxicity . The preparation involves precise pH control and the use of specific reagents to ensure high yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Análisis De Reacciones Químicas
Spr741 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common reagents used in these reactions include formic acid, trifluoroacetic acid, and various organic solvents. The major products formed from these reactions are derivatives of Spr741 (tfa) with modified chemical properties .
Aplicaciones Científicas De Investigación
Spr741 (tfa) has a wide range of scientific research applications, including:
Mecanismo De Acción
Spr741 (tfa) enhances the permeability of the outer membrane of Gram-negative bacteria by interacting with the lipid components of the membrane. This interaction disrupts the membrane integrity, allowing coadministered antibiotics to penetrate more effectively. The molecular targets include the lipopolysaccharides and phospholipids in the bacterial outer membrane .
Comparación Con Compuestos Similares
Spr741 (tfa) is unique compared to other polymyxin derivatives due to its reduced nephrotoxicity and minimal intrinsic antibacterial activity. Similar compounds include:
Polymyxin B: An older antibiotic with higher nephrotoxicity and intrinsic antibacterial activity.
Minocycline: Often used in combination with Spr741 (tfa) for enhanced antibacterial activity.
Rifampin: Another antibiotic that shows increased activity when used with Spr741 (tfa).
Spr741 (tfa) stands out due to its ability to potentiate a wide range of antibiotics, making it a valuable tool in the fight against multidrug-resistant bacterial infections .
Propiedades
Fórmula molecular |
C46H74F3N13O15 |
---|---|
Peso molecular |
1106.2 g/mol |
Nombre IUPAC |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H73N13O13.C2HF3O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;3-2(4,5)1(6)7/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);(H,6,7)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1 |
Clave InChI |
NLLNCTVHZKAIMM-CWNAQSEYSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.